
N-(Oxolan-3-yl)-N-(2-phenylethyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Oxolan-3-yl)-N-(2-phenylethyl)prop-2-enamide, also known as OXEPA, is a synthetic compound that belongs to the family of amides. It has been extensively studied for its potential applications in scientific research. OXEPA is known to have various biochemical and physiological effects, making it a promising candidate for future research endeavors.
Mecanismo De Acción
N-(Oxolan-3-yl)-N-(2-phenylethyl)prop-2-enamide is believed to exert its effects through the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. These enzymes are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. By inhibiting these enzymes, N-(Oxolan-3-yl)-N-(2-phenylethyl)prop-2-enamide can reduce the production of these mediators, leading to a decrease in inflammation and pain.
Biochemical and Physiological Effects
N-(Oxolan-3-yl)-N-(2-phenylethyl)prop-2-enamide has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Additionally, N-(Oxolan-3-yl)-N-(2-phenylethyl)prop-2-enamide has been shown to have antioxidant properties, which may help protect against oxidative stress and cellular damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(Oxolan-3-yl)-N-(2-phenylethyl)prop-2-enamide in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Additionally, N-(Oxolan-3-yl)-N-(2-phenylethyl)prop-2-enamide has been extensively studied, making it a reliable and well-characterized research tool. However, one limitation of using N-(Oxolan-3-yl)-N-(2-phenylethyl)prop-2-enamide is its relatively low solubility in water, which may make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several potential future directions for research involving N-(Oxolan-3-yl)-N-(2-phenylethyl)prop-2-enamide. One area of interest is the development of new drugs based on the structure of N-(Oxolan-3-yl)-N-(2-phenylethyl)prop-2-enamide, particularly for the treatment of inflammatory conditions. Additionally, further studies are needed to fully elucidate the mechanisms of action of N-(Oxolan-3-yl)-N-(2-phenylethyl)prop-2-enamide and to determine its potential applications in other areas of research, such as neurobiology and cancer biology. Finally, the development of new methods for the synthesis and purification of N-(Oxolan-3-yl)-N-(2-phenylethyl)prop-2-enamide may help to overcome some of the limitations associated with its use in lab experiments.
Métodos De Síntesis
The synthesis of N-(Oxolan-3-yl)-N-(2-phenylethyl)prop-2-enamide involves the reaction between oxolan-3-amine and 2-phenylethyl prop-2-enoate in the presence of a catalyst. The resulting product is then purified through various methods, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-(Oxolan-3-yl)-N-(2-phenylethyl)prop-2-enamide has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
N-(oxolan-3-yl)-N-(2-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-2-15(17)16(14-9-11-18-12-14)10-8-13-6-4-3-5-7-13/h2-7,14H,1,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEPXAUQAIEPST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CCC1=CC=CC=C1)C2CCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Oxolan-3-yl)-N-(2-phenylethyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2999552.png)
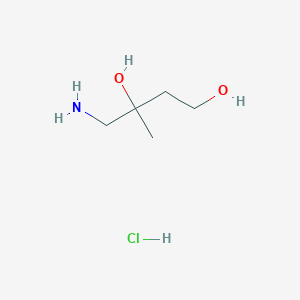
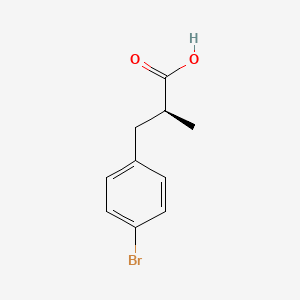
![[2-[(3-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2999560.png)
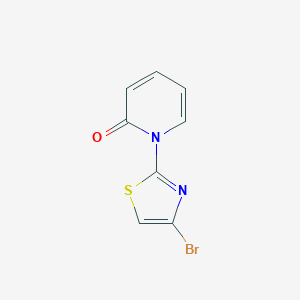
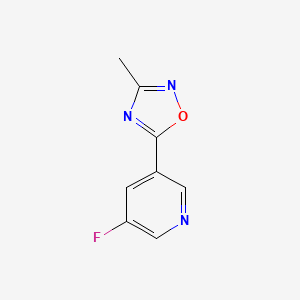

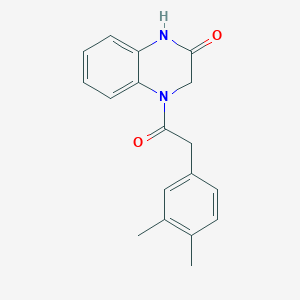
![3,4-diethoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2999568.png)
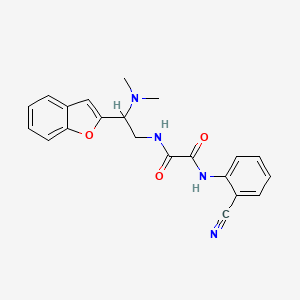
![2-{4-[1-(phenylsulfonyl)-1H-pyrazol-3-yl]phenoxy}pyrimidine](/img/structure/B2999570.png)
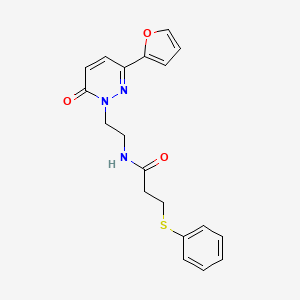
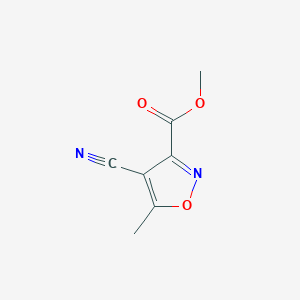
![N-(1-phenyl-3-((1R,5S)-3-(thiazol-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)cyclopropanecarboxamide](/img/structure/B2999575.png)